![molecular formula C29H27NO B14220123 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal CAS No. 824421-51-4](/img/structure/B14220123.png)
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal is a complex organic compound characterized by its unique structure, which includes benzyl, naphthyl, and phenyl groups
Méthodes De Préparation
The synthesis of 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl group.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Amino Group: The amino group is introduced by reacting the intermediate compound with a suitable amine, such as naphthalen-1-ylmethylamine.
Formation of the Aldehyde Group: The final step involves the oxidation of the terminal carbon to form the aldehyde group, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Analyse Des Réactions Chimiques
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl and naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Condensation: The compound can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal can be compared with similar compounds, such as:
4-Benzyl-4-{[(phenyl)methyl]amino}-5-phenylpent-2-enal: This compound lacks the naphthyl group, which may result in different chemical and biological properties.
4-Benzyl-4-{[(naphthalen-2-yl)methyl]amino}-5-phenylpent-2-enal: The position of the naphthyl group is different, potentially affecting its reactivity and interactions.
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-ol: This compound has a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
824421-51-4 |
|---|---|
Formule moléculaire |
C29H27NO |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
4-benzyl-4-(naphthalen-1-ylmethylamino)-5-phenylpent-2-enal |
InChI |
InChI=1S/C29H27NO/c31-20-10-19-29(21-24-11-3-1-4-12-24,22-25-13-5-2-6-14-25)30-23-27-17-9-16-26-15-7-8-18-28(26)27/h1-20,30H,21-23H2 |
Clé InChI |
CIJCKHWASWQMPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C=CC=O)NCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
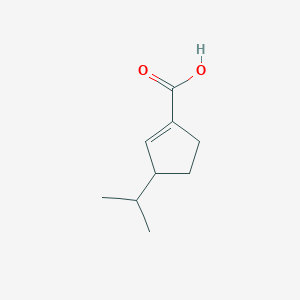
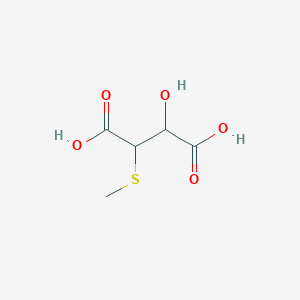
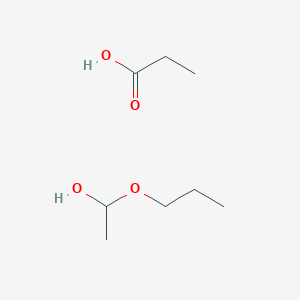

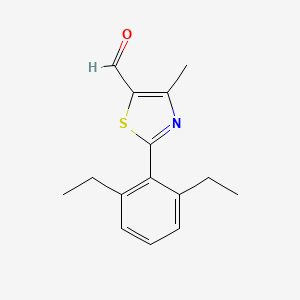
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
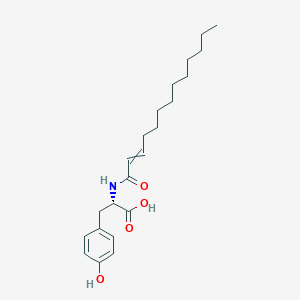
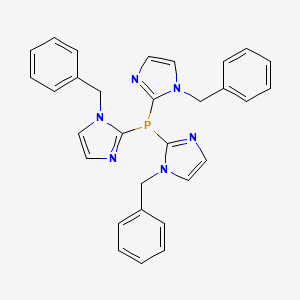
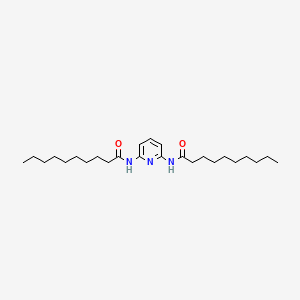
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
